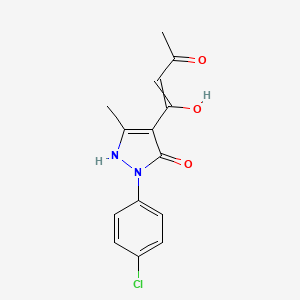
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-oxobut-en-yl group, and a methyl-dihydro-pyrazolone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the hydroxy-oxobut-en-yl group.
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to the presence of both the chlorophenyl and hydroxy-oxobut-en-yl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13ClN2O3 |
|---|---|
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H13ClN2O3/c1-8(18)7-12(19)13-9(2)16-17(14(13)20)11-5-3-10(15)4-6-11/h3-7,16,19H,1-2H3 |
Clave InChI |
UIBGAPNUIOHBRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C(=CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



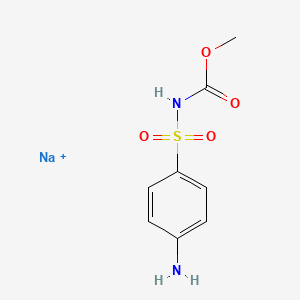
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
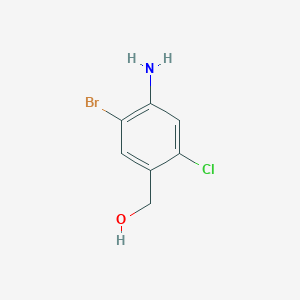
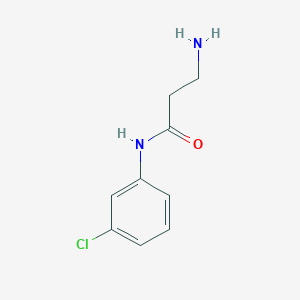
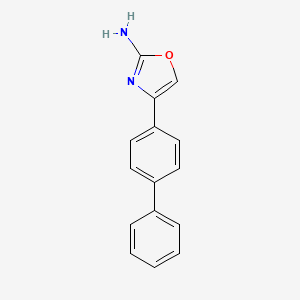
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
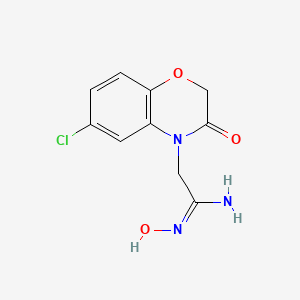
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
